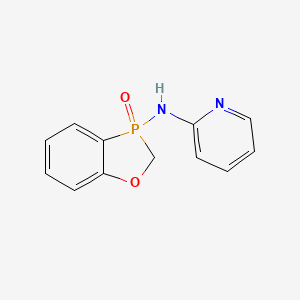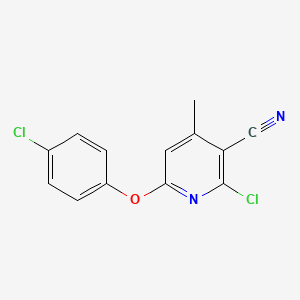![molecular formula C34H37BrN2O5 B11483923 ethyl 6-bromo-4-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11483923.png)
ethyl 6-bromo-4-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with various substituents. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom at the 6-position of the indole ring using brominating agents such as N-bromosuccinimide (NBS).
Functionalization: Addition of the piperidine and ester groups through nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: Reduction of the ester group to an alcohol using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution at the bromine position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution at the bromine position would yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe for studying biological processes involving indole derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 6-bromo-4-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate can be compared with other indole derivatives and compounds with similar functional groups. Some similar compounds include:
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Shares the bromine and ester functional groups but has a quinoline core instead of an indole core.
2,4-Dimethyl-3-heptene: A branched hydrocarbon with different functional groups but similar complexity in structure.
These comparisons highlight the unique combination of functional groups and structural features that make this compound a compound of interest in various fields of research.
Properties
Molecular Formula |
C34H37BrN2O5 |
|---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)methyl]-5-hydroxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C34H37BrN2O5/c1-5-41-32(39)29-23(4)37(25-14-10-11-22(3)19-25)28-20-27(35)31(38)26(30(28)29)21-36-17-15-34(16-18-36,33(40)42-6-2)24-12-8-7-9-13-24/h7-14,19-20,38H,5-6,15-18,21H2,1-4H3 |
InChI Key |
CUAYIJTYDIBCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCC(CC3)(C4=CC=CC=C4)C(=O)OCC)O)Br)C5=CC=CC(=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11483840.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11483842.png)
![1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11483848.png)
![1-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B11483851.png)
![N-methyl-1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methanamine](/img/structure/B11483854.png)
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B11483860.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11483861.png)
![4-cyclopropyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11483876.png)

![2-amino-7-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11483880.png)
![4-amino-N'-[(furan-2-ylcarbonyl)oxy]-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B11483882.png)
![7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483895.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]pyridine-3-carboxamide](/img/structure/B11483915.png)
